4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Muscarinic receptor pharmacology M1-selective ligand design CNS cholinergic signaling

Researchers require validated, selectivity-annotated reference compounds to avoid off-target assay noise from non-selective mAChR ligands. This morpholin-3-one derivative offers curated M1 selectivity data for benchmarking. - **M1 Ki = 156 nM, M2 Ki = 1,370 nM** (8.8-fold selective). - **XLogP3 ~1.3** - favorable for CNS permeability studies. - **ChEMBL ID: CHEMBL2114395**; referenced in CDK4/6 patent family RU2738837C2. - **Supplied for R&D only** - not for diagnostic/therapeutic use. - **Available for immediate shipment** in research quantities.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 1351581-53-7
Cat. No. B2652407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one
CAS1351581-53-7
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
InChIInChI=1S/C21H24N4O3/c26-20-16-28-15-18(25(20)14-17-6-2-1-3-7-17)21(27)24-12-10-23(11-13-24)19-8-4-5-9-22-19/h1-9,18H,10-16H2
InChIKeyUSTUWMWQUYCMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-morpholinone-piperazine: Identity and Procurement


4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one (CAS 1351581-53-7) is a synthetic small molecule (molecular formula C21H24N4O3, molecular weight 380.4 g/mol) [1] belonging to a proprietary scaffold class combining a morpholin-3-one core with a benzyl N-substituent and a 4-(pyridin-2-yl)piperazine-1-carbonyl side chain. Its primary documented pharmacological activity is as a muscarinic acetylcholine receptor (mAChR) ligand with experimentally determined binding affinity at M1 (Ki = 156 nM) and M2 (Ki = 1,370 nM) subtypes, curated in the ChEMBL database (CHEMBL2114395) [2]. The compound also appears within a patent family claiming CDK4/6 kinase inhibitors containing pyridinyl-piperazinyl-morpholinyl structural elements, indicating potential multi-target polypharmacology [3]. It is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications [1].

M1/M2 selectivity Reported M1-preferring muscarinic binding profile supports subtype selectivity studies
CDK4/6 chemotype Structurally encompassed in CDK4/6 inhibitor patent space for kinase selectivity profiling
CNS screening Intermediate computed lipophilicity supports CNS drug-likeness and permeability studies

Quantifiable Differentiation from In-Class Analogs


The 4-benzyl-5-(piperazine-1-carbonyl)morpholin-3-one scaffold is represented by a cluster of commercially available analogs differing in the terminal heteroaryl/aryl group attached to the piperazine ring—including pyrimidin-2-yl (CAS 1351581-19-5) , furan-2-carbonyl (CAS 1351581-26-4) , 2-hydroxyphenyl (CAS 1351581-94-6) [1], and 4-fluorophenyl (CAS 1351581-38-8) variants. Despite sharing an identical core scaffold, these analogs differ in documented bioactivity profiles: the pyridine-bearing target compound uniquely exhibits a curated ~8.8-fold M1-over-M2 muscarinic selectivity window (Ki M1 = 156 nM vs. Ki M2 = 1,370 nM) [2], whereas the pyrimidine analog (CAS 1351581-19-5) has a reported XLogP3 of 0.6 compared to the target compound's computed XLogP3 of approximately 1.3 , translating to a meaningful difference in lipophilicity-driven membrane permeability. Generic or lowest-price substitution among these analogs therefore risks selecting a compound with either uncharacterized or divergently characterized target engagement and physicochemical properties, undermining experimental reproducibility in receptor pharmacology or CNS penetration studies.

Attribute
This compound (pyridin-2-yl)
In-class analogs
M1/M2 selectivity data
Curated M1-preferring selectivity annotation available
No curated subtype selectivity data; binding profile uncharacterized
Lipophilicity context
Intermediate computed lipophilicity
Lower (pyrimidine) to higher (2-hydroxyphenyl) lipophilicity; variable CNS permeability potential
Pharmacophore annotation
Pyridin-2-yl H-bond acceptor; selectivity annotation present
Altered H-bonding or hydrophobic character; may lose M1-preference

Quantitative Differentiation Evidence


M1/M2 Muscarinic Receptor Selectivity

The target compound demonstrates a curated M1 muscarinic binding affinity (Ki) of 156 nM versus an M2 affinity of 1,370 nM, yielding an approximately 8.8-fold selectivity for M1 over M2 [1]. The M1 measurement employed [3H]pirenzepine displacement in bovine striatum, a classical M1-selective radioligand assay [1]. This selectivity window is structurally dependent on the pyridin-2-yl terminal group: analogs where this group is replaced—such as the 4-fluorophenyl variant (CAS 1351581-38-8)—have documented bioactivity in entirely different assay systems (AMPAR-stargazin modulation, GIRK2 activation) with no curated M1/M2 data , indicating that the pyridine nitrogen's hydrogen-bond acceptor capacity and π-stacking geometry are essential for the muscarinic selectivity profile.

M1/M2 Selectivity
Reported
Target: M1 Ki = 156 nM, M2 Ki = 1,370 nM, selectivity ~8.8-fold M1-preferring.
Analogs (pyrimidine, furan, 2-hydroxyphenyl, 4-fluorophenyl): no curated M1/M2 binding data.
Supports M1 subtype-preferring SAR studies with existing selectivity annotation.
Radioligand displacement assays; data curated by ChEMBL from Nova Pharmaceutical deposition.
Muscarinic receptor pharmacology M1-selective ligand design CNS cholinergic signaling

Lipophilicity-Driven CNS Drug-Likeness

The target compound has a computed XLogP3 of approximately 1.3 , positioning it within the favorable CNS drug-likeness lipophilicity range (typically XLogP 1–4) while the direct pyrimidine head-group analog (CAS 1351581-19-5) has a reported XLogP3 of 0.6 . The ~0.7 log unit difference, driven by replacement of the pyridine nitrogen positional isomer with a pyrimidine diazine, is expected to impact passive membrane permeability and blood-brain barrier penetration potential. Conversely, the 2-hydroxyphenyl analog (CAS 1351581-94-6) exhibits XLogP3 = 1.7 [1], representing a higher lipophilicity that introduces an additional hydrogen bond donor (phenolic -OH) and may alter solubility and off-target binding profiles.

Lipophilicity
Cross-study comparable
Target: XLogP3 ≈ 1.3.
Pyrimidine analog: XLogP3 = 0.6; 2-Hydroxyphenyl analog: XLogP3 = 1.7.
Intermediate lipophilicity supports CNS drug-likeness screening.
Computed XLogP3; experimental logD7.4 not available.
CNS drug-likeness Lipophilicity optimization Membrane permeability prediction

CDK4/6 Kinase Inhibitor Patent Chemotype

Russian patent RU2738837C2 (published 2020) and its patent family members (RU2671494C2, RU2732952C2) explicitly claim compounds of formula (II) wherein Q denotes pyridinyl, R1 is selected from piperazinyl and piperidinyl substituted with morpholinyl, as inhibitors of CDK4/6 kinase activity for treating hyperproliferative diseases including cancer and inflammation [1]. The structural features of the target compound—pyridin-2-yl attached to a piperazine ring linked via a carbonyl to a morpholin-3-one core—fall squarely within the claimed Markush space. While the patent does not disclose individual compound IC50 values, it establishes this specific chemotype as a recognized CDK4/6 inhibitor scaffold. In contrast, reference CDK4/6 inhibitors such as palbociclib and abemaciclib achieve IC50 values in the low nanomolar range (e.g., abemaciclib CDK4/cyclin D1 IC50 = 2 nM) and operate via a distinct pyrido[2,3-d]pyrimidine chemotype [2], highlighting that the morpholinone-piperazine scaffold represents a structurally differentiated approach to CDK4/6 inhibition.

CDK4/6 Chemotype
Class-level
Structurally encompassed within Markush claims of RU2738837C2 as CDK4/6 inhibitor. No individual IC50 disclosed.
Supports kinase selectivity profiling as a structurally differentiated chemotype.
Distinct from clinically validated pyrido[2,3-d]pyrimidines; potency data to verify.
CDK4/6 inhibition Cell cycle regulation Kinase inhibitor patent landscape

Key Pharmacophore for M1 Selectivity

Within this morpholinone-piperazine series, the pyridin-2-yl group is uniquely associated with curated quantitative muscarinic subtype selectivity data. The pyridine nitrogen at the 2-position provides a hydrogen-bond acceptor capable of engaging a specific residue within the M1 orthosteric or allosteric binding pocket. Literature precedent for pyridinylpiperazine-containing M1 antagonists supports this interpretation: the discovery of PIPE-359, a brain-penetrant, selective M1 antagonist, explicitly originated from a 1-(pyridinyl)piperazine lead structure [1]. Analogs in the 4-benzyl-5-(piperazine-1-carbonyl)morpholin-3-one series that replace the pyridin-2-yl with a pyrimidin-2-yl (additional ring nitrogen altering electronics), furan-2-carbonyl (oxygen heterocycle with distinct H-bonding), 2-hydroxyphenyl (introducing H-bond donor), or 4-fluorophenyl (purely hydrophobic) group each alter the pharmacophoric features required for M1-preferring binding, as reflected in the absence of curated M1/M2 data for these analogs.

M1 Pharmacophore
Class-level
Pyridin-2-yl group is the only heteroaryl variant in this scaffold series with curated M1/M2 selectivity data. Analogs (pyrimidine, furan, 2-hydroxyphenyl) lack such annotation.
Supports pharmacophore-driven SAR exploration using selectivity-annotated anchor point.
Inference from ChEMBL/BindingDB deposition; head-to-head comparisons not available.
Pharmacophore modeling GPCR ligand design Structure-selectivity relationships

Research and Industrial Application Scenarios


M1-Preferring Muscarinic SAR Probe for CNS

The compound's documented ~8.8-fold M1-over-M2 selectivity (M1 Ki = 156 nM) [1] positions it as a useful starting point for medicinal chemistry campaigns targeting M1 muscarinic receptors implicated in cognitive function, Alzheimer's disease, and schizophrenia. Researchers can use this compound as a selectivity-annotated reference standard to benchmark newly synthesized analogs, leveraging the existing radioligand binding data to calibrate assay systems without de novo selectivity profiling. The pyridin-2-yl pharmacophore aligns with literature precedent for M1 antagonist development, including the PIPE-359 series [2].

CDK4/6 Inhibitor Chemotype for Oncology

The compound is encompassed within the Markush claims of the RU2738837C2 patent family disclosing pyridinyl-piperazinyl-morpholinyl derivatives as CDK4/6 inhibitors [3]. Procurement supports kinase selectivity panel screening to map the polypharmacology of this structurally differentiated chemotype against clinically validated CDK4/6 agents (abemaciclib, palbociclib, ribociclib), potentially identifying distinct off-target kinase interactions or resistance profiles relevant to breast cancer and other CDK4/6-dependent malignancies.

CNS Drug-Likeness Optimization via Lipophilicity

With a computed XLogP3 of ~1.3 , this compound occupies a favorable intermediate lipophilicity range for CNS drug development. It can serve as a reference point in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transport assays, where the pyridin-2-yl variant is compared head-to-head against the more polar pyrimidine analog (XLogP3 0.6) and the more lipophilic 2-hydroxyphenyl analog (XLogP3 1.7) [4] to establish quantitative lipophilicity-permeability relationships within this chemotype.

Virtual Screening and Docking Validation

The compound's well-defined structure, combined with curated M1 binding data [1], makes it suitable as a validation ligand for computational docking studies targeting the M1 muscarinic receptor. Its pyridinylpiperazine substructure provides a distinct hydrogen-bond acceptor geometry that can be used to test scoring function accuracy in discriminating between M1 and M2 binding poses, supporting structure-based drug design efforts aimed at improving muscarinic subtype selectivity.

Application
Selection Property
Validation Focus
M1 muscarinic subtype SAR studies
Reported M1-preferring binding profile
Confirm M1 vs M2 selectivity in radioligand binding or functional assays
CDK4/6 kinase selectivity profiling
Structurally differentiated CDK4/6 chemotype
Map kinase inhibition profile against clinically validated CDK4/6 inhibitors
CNS permeability SAR optimization
Intermediate computed lipophilicity
Assess permeability in PAMPA-BBB or cell-based transport models
Docking validation for M1 receptor
Curated M1 binding data and pyridinylpiperazine pharmacophore
Evaluate scoring function accuracy for subtype-selective pose discrimination
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